

# Technical Support Center: Broflanilide Resistance in *Spodoptera frugiperda*

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## Compound of Interest

Compound Name: *Broflanilide*

Cat. No.: *B1440678*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for managing and mitigating **broflanilide** resistance in the fall armyworm, *Spodoptera frugiperda*.

## Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding **broflanilide** and its interaction with *Spodoptera frugiperda*.

Q1: What is **broflanilide** and what is its mode of action?

A1: **Broflanilide** is a novel meta-diamide insecticide with a unique mode of action.<sup>[1][2][3]</sup> It is classified under Group 30 of the Insecticide Resistance Action Committee (IRAC) classification scheme.<sup>[2][4]</sup> **Broflanilide** functions as a noncompetitive antagonist and an allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's nervous system. Its active metabolite, desmethyl-**broflanilide**, binds to the GABA receptor, blocking the influx of chloride ions and leading to over-excitation of the nervous system, convulsions, and eventual death of the insect. This binding site is distinct from that of older insecticides like fipronil and cyclodienes, which is why **broflanilide** is often effective against pests resistant to those chemicals.

Q2: What is the primary mechanism of **broflanilide** resistance in *Spodoptera frugiperda*?

A2: The primary mechanism of resistance to **broflanilide** and other GABA receptor-targeting insecticides is target-site insensitivity. This is typically caused by point mutations in the Resistance to dieldrin (Rdl) gene, which encodes a subunit of the GABA receptor. A common mutation involves the substitution of a single amino acid, such as an alanine, in the M2 transmembrane region of the RDL protein. This alteration reduces the binding affinity of the insecticide to its target site, rendering it less effective. While target-site mutations are a key mechanism, metabolic resistance, involving enhanced detoxification of the insecticide by enzymes like cytochrome P450 monooxygenases (P450s), may also play a role.

Q3: Is there evidence of **broflanilide** resistance in field populations of *Spodoptera frugiperda*?

A3: Yes, monitoring studies have begun to detect the emergence of **broflanilide** resistance in field populations of *S. frugiperda*. For example, surveys conducted in China between 2020 and 2022 showed that while populations were initially susceptible in 2020, low to moderate levels of resistance were detected in several populations by 2021. This highlights the potential for rapid evolution of resistance under selection pressure and underscores the need for proactive resistance management strategies.

Q4: What is a resistance ratio (RR) and how is it interpreted?

A4: The resistance ratio (RR) is a quantitative measure of the extent of resistance in an insect population. It is calculated by dividing the lethal concentration (e.g., LC<sub>50</sub>) of an insecticide for a field-collected (potentially resistant) population by the LC<sub>50</sub> for a known susceptible laboratory strain. The LC<sub>50</sub> is the concentration of the insecticide that kills 50% of the tested population. A higher RR value indicates a greater level of resistance. For example, an RR of 1 suggests no resistance, while an RR of 10 would indicate that the field population is 10 times less susceptible than the reference strain.

## Section 2: Troubleshooting Guides for Resistance Monitoring Experiments

This section provides solutions to common problems encountered during experimental work on **broflanilide** resistance.

Problem/Observation	Potential Cause(s)	Recommended Solution(s)
High variability in bioassay results (inconsistent mortality across replicates).	1. Inconsistent larval instar/age. 2. Uneven application of insecticide to diet or leaves. 3. Larval stress (e.g., starvation, overcrowding) prior to the assay. 4. Genetic heterogeneity within the tested population.	1. Use tightly synchronized larvae of the same instar (e.g., 3rd instar) for all assays. 2. Ensure thorough mixing of the insecticide in the diet or uniform spraying on leaf surfaces. Use a hand sprayer for even coverage. 3. Standardize pre-assay conditions. A brief starvation period (e.g., 3-24 hours) can encourage feeding but should be consistent. 4. Increase the number of replicates and the number of larvae per replicate to improve statistical power.
Low mortality in the susceptible reference strain, even at high concentrations.	1. Incorrect insecticide dilution or degradation of the stock solution. 2. The reference strain may have acquired some level of resistance. 3. Poor ingestion of the treated diet by the larvae.	1. Prepare fresh insecticide stock solutions for each bioassay. Verify calculations for serial dilutions. 2. Periodically re-characterize the susceptibility of the reference strain. If resistance is suspected, obtain a new, confirmed susceptible strain. 3. Ensure the artificial diet is palatable. Observe larval feeding behavior during the assay.
Failure to amplify the Rdl gene fragment using PCR.	1. Poor quality or quantity of extracted DNA. 2. PCR inhibitors present in the DNA sample. 3. Non-optimal PCR conditions (annealing temperature, primer	1. Quantify DNA using a spectrophotometer and check its integrity via gel electrophoresis. 2. Include a DNA purification step or dilute the DNA template to reduce

	concentration). 4. Degraded primers.	inhibitor concentration. 3. Run a temperature gradient PCR to determine the optimal annealing temperature for your primers. Titrate primer concentrations. 4. Order fresh primers and store them correctly.
Sequencing results for the Rdl gene are noisy or unreadable.	1. Contaminated PCR product (multiple templates). 2. Insufficient amount of PCR product for sequencing. 3. Presence of secondary structures in the DNA template.	1. Verify the purity of the PCR product on an agarose gel. If multiple bands are present, perform gel extraction to isolate the correct band. 2. Increase the number of PCR cycles or the amount of starting template. Purify and concentrate the PCR product before sending for sequencing. 3. Use a sequencing provider that offers protocols for difficult templates, which may include special chemistry or additives.

## Section 3: Quantitative Data Summary

The following table summarizes baseline susceptibility data for *Spodoptera* species to **broflanilide** and other insecticides, which is crucial for calculating resistance ratios.

Insecticide	Species	LC50 (mg/L)	95% Fiducial Limits	Slope ± SE	Reference
Broflanilide	<i>S. litura</i> (Lab Strain)	0.08	0.06–0.10	1.99 ± 0.17	
Abamectin	<i>S. litura</i> (Lab Strain)	0.10	0.08–0.12	2.50 ± 0.22	
Tetraniliprole	<i>S. litura</i> (Lab Strain)	0.19	0.15–0.24	2.19 ± 0.21	
Spinetoram	<i>S. litura</i> (Lab Strain)	0.46	0.38–0.56	2.15 ± 0.20	
Chlorfenapyr	<i>S. litura</i> (Lab Strain)	0.88	0.73–1.05	2.37 ± 0.22	
Chlorantraniliprole	<i>S. litura</i> (Lab Strain)	2.21	1.91–2.56	2.62 ± 0.21	
Flubendiamide	<i>S. litura</i> (Lab Strain)	9.95	8.16–12.41	2.19 ± 0.21	

Note: Data for *S. frugiperda* was not readily available in the search results in this specific format. The data for the closely related *S. litura* is provided as a proxy for baseline susceptibility comparisons.

## Section 4: Detailed Experimental Protocols

### Protocol 4.1: Diet-Incorporation Bioassay for LC50 Determination

This protocol is used to determine the concentration of **broflanilide** that is lethal to 50% of a test population.

- **Insect Rearing:** Rear *S. frugiperda* larvae on a standard artificial diet under controlled conditions (e.g., 26 ± 2°C, 60 ± 10% RH, 12:12 L:D photoperiod).

- **Insecticide Preparation:** Prepare a stock solution of technical-grade **broflanilide** in a suitable solvent (e.g., acetone). Perform serial dilutions to create a range of at least 5-7 test concentrations.
- **Diet Preparation:** While the artificial diet is cooling but still liquid, add the appropriate volume of each insecticide dilution to a known volume of diet to achieve the final target concentrations. Also, prepare a control diet containing only the solvent.
- **Assay Setup:** Dispense the treated and control diets into the wells of a multi-well insect rearing tray. Allow the diet to solidify.
- **Larval Exposure:** Select healthy, active 3rd instar larvae that have been starved for approximately 3 hours. Place one larva into each well. Use at least 3-4 replicates per concentration, with 10-15 larvae per replicate.
- **Incubation:** Maintain the trays under the standard rearing conditions.
- **Mortality Assessment:** Record larval mortality at 24, 48, and 72 hours post-exposure. Larvae that do not move when prodded with a fine brush are considered dead.
- **Data Analysis:** Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using probit analysis to calculate the LC50, 95% fiducial limits, and slope.

#### Protocol 4.2: Molecular Detection of Rdl Gene Mutations

This protocol outlines the steps for identifying target-site mutations in the GABA receptor gene.

- **Sample Collection:** Collect individual larvae (survivors from bioassays or field-collected samples) and store them at -80°C.
- **DNA Extraction:** Extract genomic DNA from a single larva or a part of the larva (e.g., a leg) using a commercial DNA extraction kit, following the manufacturer's instructions.
- **Primer Design:** Design PCR primers to amplify a fragment of the Rdl gene that encompasses the M2 transmembrane region, where resistance-conferring mutations are known to occur.

- PCR Amplification:
  - Set up a PCR reaction containing: genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, Taq polymerase, and nuclease-free water.
  - Run the PCR using an optimized thermal cycling program (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C).
- PCR Product Verification: Run the PCR product on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.
- Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.
- Sequence Analysis: Align the obtained sequences with a susceptible reference sequence of the *S. frugiperda* Rdl gene. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the critical regions of the protein.

## Section 5: Visualizations

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Broflanilide's mode of action and the mechanism of target-site resistance.
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results.
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## References

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